

Technical Guide: Characterization of 1-Phenyl-1,4-pentanedione (CAS 583-05-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Phenyl-1,4-pentanedione

Cat. No.: B1580630

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,4-pentanedione, with the CAS Registry Number 583-05-1, is a diketone that serves as a valuable intermediate in organic synthesis.^[1] Its molecular structure, featuring a phenyl group attached to a pentanedione backbone, makes it a versatile precursor for the synthesis of various heterocyclic compounds and more complex molecules.^[2] This technical guide provides a comprehensive overview of the characterization of **1-Phenyl-1,4-pentanedione**, including its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and safety information. This document is intended to be a resource for professionals in research and drug development who may utilize this compound in their work.

Physicochemical Properties

The fundamental physical and chemical properties of **1-Phenyl-1,4-pentanedione** are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
CAS Number	583-05-1	[3][4]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[3][4]
Molecular Weight	176.21 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid	
Boiling Point	158-162 °C at 12 mmHg	
Refractive Index	1.5330	
Water Solubility	Not miscible in water	[1]
Storage Temperature	Room temperature, in a cool, dry place	[1][5]
IUPAC Name	1-phenylpentane-1,4-dione	[3]
InChIKey	RBLXWIPBPPVLPU-UHFFFAOYSA-N	[3]
SMILES	CC(=O)CCC(=O)C1=CC=CC=C1	[3]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of **1-Phenyl-1,4-pentanedione**. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data.

Mass Spectrometry (MS)

Mass spectrometry of **1-Phenyl-1,4-pentanedione** typically shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides structural information.

Technique	Key Fragments (m/z)	Reference
Electron Ionization (EI-MS)	176 (M+), 105, 77, 43	[3]

- $m/z = 176$: Molecular ion $[\text{C}_{11}\text{H}_{12}\text{O}_2]^+$
- $m/z = 105$: Benzoyl cation $[\text{C}_6\text{H}_5\text{CO}]^+$, a very common fragment.
- $m/z = 77$: Phenyl cation $[\text{C}_6\text{H}_5]^+$
- $m/z = 43$: Acetyl cation $[\text{CH}_3\text{CO}]^+$

Infrared Spectroscopy (IR)

The IR spectrum of **1-Phenyl-1,4-pentanedione** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Description	Reference
~3060	C-H	Aromatic C-H stretch	[3]
~2930	C-H	Aliphatic C-H stretch	[3]
~1715	C=O	Aliphatic ketone C=O stretch	[3]
~1685	C=O	Aromatic ketone C=O stretch	[3]
~1595, ~1450	C=C	Aromatic C=C stretch	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of the molecule.

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The data provided is from publicly available spectral databases.

Chemical Shift (δ , ppm)	Carbon Assignment
~206.9	C4 (Aliphatic C=O)
~198.0	C1 (Aromatic C=O)
~136.7	C1' (Aromatic C-ipso)
~133.3	C4' (Aromatic C-para)
~128.6	C2', C6' or C3', C5' (Aromatic C-H)
~128.1	C3', C5' or C2', C6' (Aromatic C-H)
~37.9	C2
~30.0	C5
~29.8	C3

Note: Assignments are based on typical chemical shifts and the available spectrum on PubChem.[3]

Detailed, experimentally verified ^1H NMR data with peak assignments for **1-Phenyl-1,4-pentanedione** (CAS 583-05-1) is not readily available in the searched public domain resources. However, a predicted ^1H NMR spectrum based on its structure is presented below.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment
7.95 - 8.05	Doublet of doublets	2H	H2', H6' (ortho-protons on phenyl ring)
7.55 - 7.65	Triplet	1H	H4' (para-proton on phenyl ring)
7.45 - 7.55	Triplet	2H	H3', H5' (meta-protons on phenyl ring)
3.25	Triplet	2H	H2
2.90	Triplet	2H	H3
2.20	Singlet	3H	H5

Experimental Protocols

Synthesis of 1-Phenyl-1,4-pentanedione

A reliable method for the synthesis of γ -aryl- β -diketones, including **1-Phenyl-1,4-pentanedione**, has been published in Organic Syntheses. This procedure involves the phenylation of the dianion of 2,4-pentanedione.

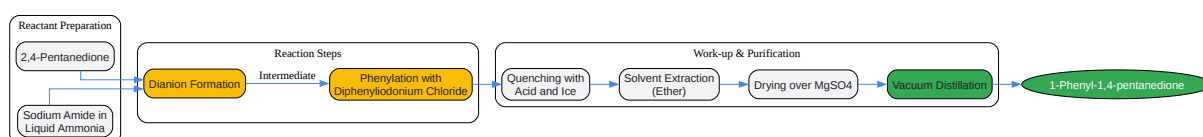
Reaction Scheme: 2,4-Pentanedione \rightarrow Dianion \rightarrow 1-Phenyl-2,4-pentanedione (Note: The reference synthesizes the 2,4-dione isomer, a similar approach can be adapted for the 1,4-dione).

Detailed Protocol (Adapted for conceptual understanding): Caution! This preparation should be carried out in an efficient fume hood.

- Preparation of Sodium Amide: In a three-necked flask equipped with a mechanical stirrer and an air condenser, add anhydrous liquid ammonia (800 mL). Introduce a small piece of sodium, followed by a catalytic amount of iron(III) nitrate hydrate (~0.25 g). Add small pieces of freshly cut sodium (18.4 g, 0.800 g-atom) until the blue color disappears, indicating the formation of sodium amide.

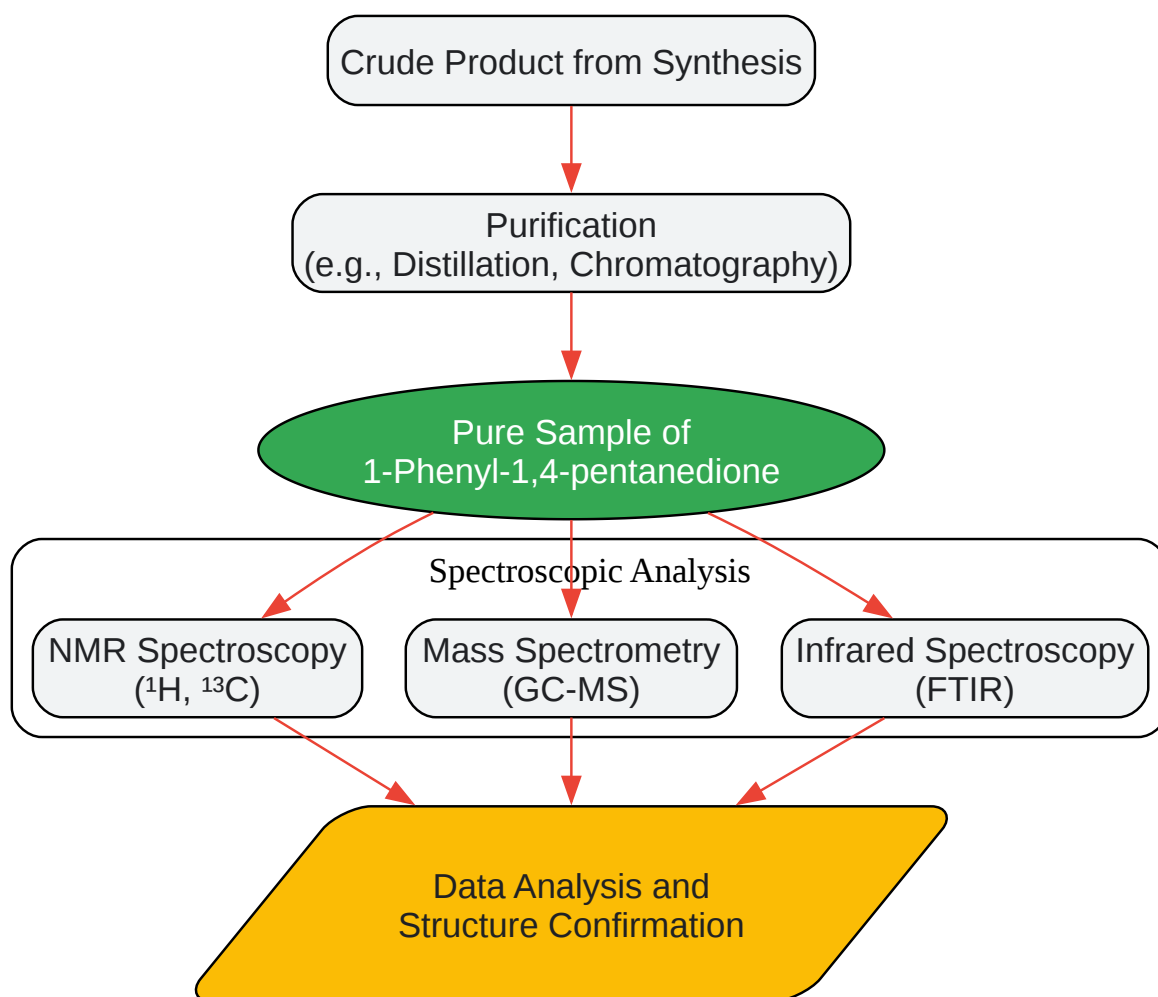
- **Formation of the Dianion:** Cool the flask in an acetone-dry ice bath. Add a solution of 2,4-pentanedione (40.0 g, 0.400 mole) in anhydrous diethyl ether (30 mL) dropwise over 10 minutes. Remove the cooling bath and stir for 30 minutes.
- **Phenylation:** Add diphenyliodonium chloride (63.3 g, 0.200 mole) over 15-25 minutes. Stir the reaction mixture for 6 hours as the ammonia evaporates.
- **Work-up:** Add anhydrous ether (400 mL) and gently heat to remove any remaining ammonia. Cool the flask in an ice-water bath and add crushed ice (200 g), followed by a mixture of concentrated hydrochloric acid (60 mL) and crushed ice (10 g).
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Separate the ethereal layer and extract the aqueous layer three times with 50-mL portions of ether. Combine the ethereal extracts and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, purify the residual oil by vacuum distillation.

Mandatory Visualizations



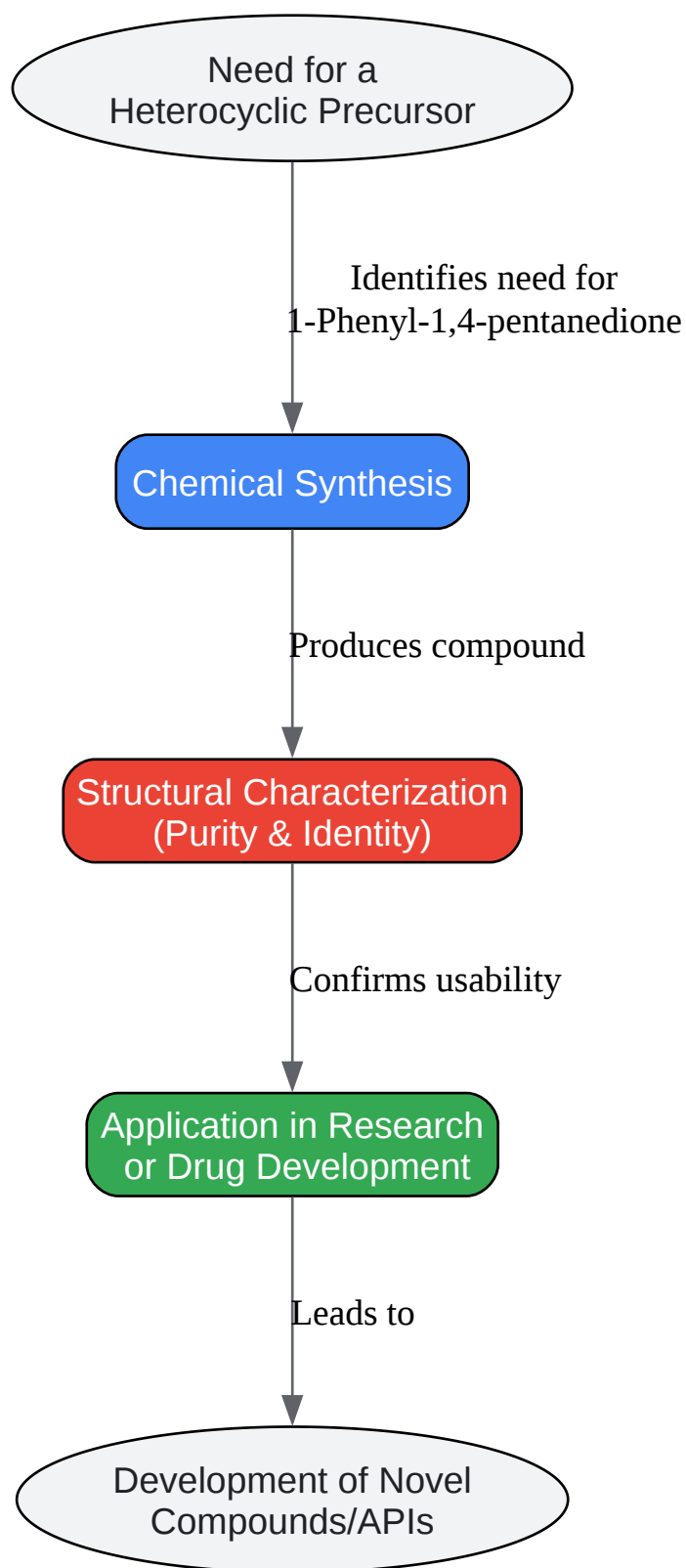
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Phenyl-1,4-pentanedione**.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for compound characterization.



[Click to download full resolution via product page](#)

Caption: Logical flow from synthesis to application.

Applications in Research and Drug Development

1-Phenyl-1,4-pentanedione is primarily utilized as a versatile building block in organic synthesis.

- **Pharmaceutical Synthesis:** It serves as a precursor for the creation of various pharmaceutical compounds.[\[2\]](#)
- **Heterocyclic Chemistry:** The diketone functionality allows for cyclization reactions to form a variety of heterocyclic systems, which are common scaffolds in medicinal chemistry.[\[2\]](#)
- **Chemical Research:** It is used as a reagent in a range of chemical reactions, including condensations and reductions.[\[2\]](#)

Safety and Handling

Proper handling of **1-Phenyl-1,4-pentanedione** is crucial to ensure laboratory safety. The following table summarizes key safety information.

Category	Information	Reference
GHS Hazard Statements	H318: Causes serious eye damage.	[3]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
First Aid (Eyes)	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.	
First Aid (Skin)	Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.	
First Aid (Ingestion)	Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.	
First Aid (Inhalation)	Remove to fresh air. Get medical attention if symptoms occur.	
Handling	Wear personal protective equipment. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation.	

Storage

Keep container tightly closed
in a dry and well-ventilated
place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-PHENYL-1,4-PENTANEDIONE | 583-05-1 [chemicalbook.com]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 1-Phenyl-1,4-pentanedione | C₁₁H₁₂O₂ | CID 136371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Technical Guide: Characterization of 1-Phenyl-1,4-pentanedione (CAS 583-05-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580630#1-phenyl-1-4-pentanedione-cas-583-05-1-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com